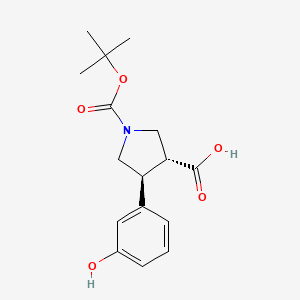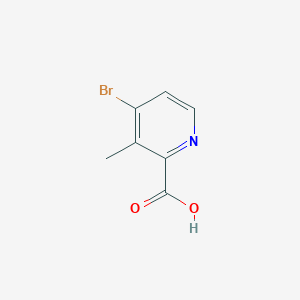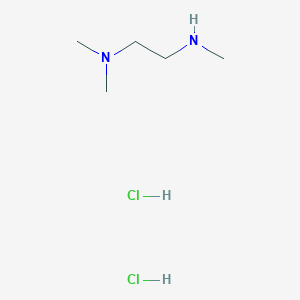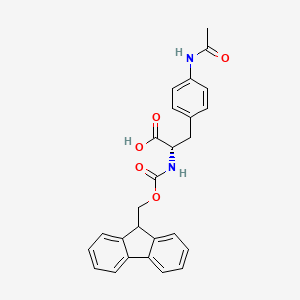![molecular formula C13H18ClN3O B1399194 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone CAS No. 1316225-92-9](/img/structure/B1399194.png)
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone
Overview
Description
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is a chemical compound with the molecular formula C13H18ClN3O . It is also known as KET and is a psychoactive drug that belongs to the class of dissociative anesthetics.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is 267.75 g/mol. Other specific physical and chemical properties were not found in the available resources .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized using various methods, often involving the reaction of piperidine with other chemicals. For instance, in a study by Govindhan et al. (2017), a similar compound was synthesized and characterized using spectroscopic techniques and computational methods.
- Another approach involves microwave-assisted synthesis, as explored by Merugu et al. (2010) and Merugu et al. (2010), where piperidine derivatives were synthesized and their antibacterial activity was screened.
Antimicrobial Activity
- Novel heterocyclic compounds, including tetrazoles and piperidine nuclei, have been synthesized and evaluated for their antimicrobial activity. Elavarasan et al. (2014) reported that these compounds exhibit promising antimicrobial properties.
- Asif et al. (2021) synthesized pyrazole, oxadiazole, and ethanone derivatives and evaluated their antimicrobial properties against common pathogenic bacteria.
Other Biological Activities
- Díaz et al. (2020) investigated pyrazoles, including a compound similar to the one , for their potential as pain treatment drugs, noting their solubility and metabolic stability.
- Ovonramwen et al. (2019) synthesized and screened a piperidine derivative for antimicrobial activities against various microbes.
- Shi et al. (2008) synthesized a compound with a structure involving piperidine and evaluated its insecticidal activity.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYONHYXQUNYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)
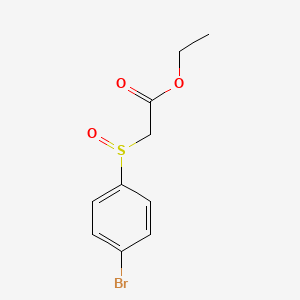

![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)


![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)
